molecular formula C17H13N5O2 B2359196 1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea CAS No. 249889-64-3; 792173-99-0

1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea

Cat. No.: B2359196
CAS No.: 249889-64-3; 792173-99-0
M. Wt: 319.324
InChI Key: AKMNUCBQGHFICM-UHFFFAOYSA-N
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Description

1-(2-methyl-1,3-benzoxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea is a naphthyridine derivative.

Scientific Research Applications

Conformational Adjustments in Urea Derivatives

Research on urea derivatives, such as 1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea, reveals significant conformational adjustments due to intramolecular hydrogen bonding. These adjustments are crucial in understanding the self-assembly and polymorphism in urea-based compounds. This is demonstrated in studies of related urea derivatives and their isomers, which show different polymorphic forms and self-assemblies influenced by hydrogen bonding and anion-dependent heterosynthons (Phukan & Baruah, 2016).

Aurora Kinase Inhibition for Cancer Treatment

Urea derivatives have been identified as potent inhibitors of Aurora kinases, which are crucial in cell proliferation and cancer development. For example, a study on a similar compound, (7‐aryl‐1,5‐naphthyridin‐4‐yl)ureas, showed significant inhibitory activities against Aurora kinases A and B. This suggests the potential of these compounds in developing anticancer agents (Defaux et al., 2014).

Antitumor and Antimicrobial Activities

Some urea derivatives exhibit promising antitumor and antimicrobial activities. For instance, novel urea derivatives were synthesized and shown to have significant inhibitory effects on various cancer cell lines and microbial pathogens. This highlights the therapeutic potential of these compounds in oncology and infectious disease management (Ling et al., 2008).

Orexin-1 Receptor Antagonism for Stress-Induced Hyperarousal

Urea derivatives can act as selective antagonists of the orexin-1 receptor, implicated in stress and anxiety disorders. For example, a urea compound showed efficacy in attenuating stress-induced hyperarousal without affecting sleep patterns, presenting a novel approach for treating psychiatric disorders associated with stress (Bonaventure et al., 2015).

Synthesis of Fluorescent Compounds for DNA Binding

Urea derivatives have been used in synthesizing fluorescent compounds with potential applications in DNA binding and bioimaging. This is demonstrated in the one-pot synthesis of dibenzo[b,h][1,6]naphthyridines, which show strong fluorescence and the ability to intercalate into double-stranded DNA (Okuma et al., 2014).

Anion Recognition and Sensing

Certain urea derivatives can act as chemosensors for specific ions, such as fluoride and metal ions. The selective sensing mechanism is often based on hydrogen bonding interactions and conformational changes upon ion binding, indicating their potential in analytical chemistry and environmental monitoring (Chahal et al., 2018).

Properties

CAS No.

249889-64-3; 792173-99-0

Molecular Formula

C17H13N5O2

Molecular Weight

319.324

IUPAC Name

1-(2-methyl-1,3-benzoxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea

InChI

InChI=1S/C17H13N5O2/c1-10-20-12-5-4-11(9-15(12)24-10)21-17(23)22-14-6-8-18-13-3-2-7-19-16(13)14/h2-9H,1H3,(H2,18,21,22,23)

InChI Key

AKMNUCBQGHFICM-UHFFFAOYSA-N

SMILES

CC1=NC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C(=NC=C3)C=CC=N4

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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